1-(2-cyclopropylethyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-cyclopropylethyl)-1H-pyrazol-4-amine: is an organic compound that features a pyrazole ring substituted with a cyclopropylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclopropylethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the cyclopropylethyl group: This step involves the alkylation of the pyrazole ring with a cyclopropylethyl halide, typically using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole nitrogen, followed by nucleophilic substitution with the halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyclopropylethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or functional groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Pyrazole N-oxides
Reduction: Reduced pyrazole derivatives
Substitution: N-alkyl or N-acyl pyrazole derivatives
Scientific Research Applications
1-(2-cyclopropylethyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies to understand its biological activity and potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-cyclopropylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-cyclopropylethyl)-3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-6: This compound belongs to the class of fluoroquinolones and contains a fluorine atom attached to a quinolone.
Cyclopropane derivatives: Compounds containing cyclopropane rings, such as cyclopropylamine, which are commonly used in drug discovery.
Uniqueness
1-(2-cyclopropylethyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylethyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for the development of new therapeutic agents.
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(2-cyclopropylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H13N3/c9-8-5-10-11(6-8)4-3-7-1-2-7/h5-7H,1-4,9H2 |
InChI Key |
FCLBQSYIXQSHSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCN2C=C(C=N2)N |
Origin of Product |
United States |
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